molecular formula C25H28F2N8O B12425853 Abemaciclib metabolite M18-d8

Abemaciclib metabolite M18-d8

Número de catálogo: B12425853
Peso molecular: 502.6 g/mol
Clave InChI: YQMRQLBCUBZXEP-YEBVBAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The preparation of Abemaciclib metabolite M18-d8 involves the synthesis of Abemaciclib followed by its metabolic conversion to M18. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process. The industrial production of Abemaciclib involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties . The specific reaction conditions and synthetic routes for the preparation of this compound are proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

Chemical Reactions of Abemaciclib metabolite M18-d8

This compound is a deuterium-labeled derivative of the M18 metabolite of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This compound plays a crucial role in cancer research, particularly in the development of targeted protein degradation strategies. The chemical reactions of this compound are primarily related to its metabolic pathways and interactions within biological systems.

Formation of M18-d8

This compound is formed through the metabolism of Abemaciclib, which involves several chemical reactions:

  • Hydroxylation : The parent compound Abemaciclib undergoes hydroxylation, likely mediated by cytochrome P450 3A4 (CYP3A4) .

  • N-desethylation : Another metabolic pathway involves the removal of an ethyl group from the piperazine ring of Abemaciclib or its hydroxylated form .

  • Deuterium incorporation : The synthesis of M18-d8 involves the incorporation of deuterium atoms into specific positions of the molecule, enhancing its stability and allowing for improved tracking in biological studies.

The general reaction scheme can be represented as:

Abemaciclib → M2 (N-desethylabemaciclib) or M20 (hydroxyabemaciclib) → M18 → M18-d8

Metabolic Transformations

M18-d8 can undergo further metabolic reactions, similar to its non-deuterated counterpart:

  • Oxidation : The compound may undergo oxidative reactions, potentially forming additional metabolites .

  • Reduction : Reductive processes can occur, particularly in the benzimidazole ring .

  • Conjugation : Phase II metabolic reactions may involve sulfate conjugation, facilitating biliary excretion .

Kinase Inhibition

The primary chemical interaction of this compound is its inhibition of CDK4/6. This interaction involves:

  • Binding to the ATP-binding pocket : M18-d8 competes with ATP for binding to the catalytic site of CDK4/6.

  • Formation of hydrogen bonds : The compound likely forms hydrogen bonds with specific amino acid residues in the kinase active site.

  • π-π interactions : Aromatic rings in M18-d8 may engage in π-π stacking with aromatic amino acids in the binding pocket.

Potential Reactive Intermediates

While specific data for M18-d8 is limited, studies on Abemaciclib metabolism suggest the potential formation of reactive intermediates:

  • Iminium ion formation : The piperazine ring in M18-d8 may form iminium ions, which can be reactive electrophiles .

  • Cyanide adduct formation : In experimental settings, cyanide can trap these iminium intermediates, forming stable adducts .

Comparative Reactivity

The following table compares the reactivity of this compound with its related compounds:

CompoundHydroxylationN-desethylationOxidationReductionCDK4/6 Inhibition
AbemaciclibYesYesYesYesHigh
M2 (N-desethylabemaciclib)YesN/AYesYesEquipotent to Abemaciclib
M20 (hydroxyabemaciclib)N/AYesYesYesEquipotent to Abemaciclib
M18 (hydroxy-N-desethylabemaciclib)N/AN/AYesYesEquipotent to Abemaciclib
M18-d8Similar to M18Similar to M18Similar to M18Similar to M18Presumed equipotent

Analytical Considerations

When studying the chemical reactions of this compound, several analytical techniques are employed:

  • UHPLC-MS/MS : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is used for quantification and metabolite identification .

  • HR-MS : High-resolution mass spectrometry provides detailed structural information and can distinguish between isomers .

  • NMR spectroscopy : Nuclear magnetic resonance spectroscopy can be used to confirm the structure and purity of M18-d8.

Actividad Biológica

Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is primarily utilized in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. Its biological activity is significantly influenced by its metabolites, particularly M18-d8, which is a deuterated form of the metabolite M18. This article explores the biological activity of Abemaciclib metabolite M18-d8, including its pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Abemaciclib and Its Metabolites

Abemaciclib undergoes extensive metabolism primarily via cytochrome P450 (CYP) 3A4, yielding several active metabolites, including:

  • M2 (N-desethylabemaciclib)
  • M20 (hydroxyabemaciclib)
  • M18 (hydroxy-N-desethylabemaciclib)

Among these, M18-d8 has garnered attention due to its potential enhanced stability and activity as a CDK inhibitor. The biological activity of these metabolites is crucial as they may contribute to the overall therapeutic efficacy of Abemaciclib.

Pharmacokinetics of M18-d8

The pharmacokinetic profile of M18-d8 has been evaluated through various studies. Key parameters include:

  • Absorption : Following oral administration, Abemaciclib is nearly completely absorbed with peak plasma concentrations occurring approximately 6 to 8 hours post-dose.
  • Distribution : The systemic volume of distribution at steady state for Abemaciclib is about 724 L, indicating extensive tissue distribution.
  • Metabolism : M18-d8 is formed from either M2 or M20 via CYP3A4 metabolism. It is essential to understand that the formation and clearance rates can vary based on the presence of CYP3A4 modulators such as inhibitors or inducers.

Table 1: Pharmacokinetic Parameters of Abemaciclib and Its Metabolites

ParameterAbemaciclibM2M20M18-d8
Bioavailability45%Not specifiedNot specifiedNot specified
Half-life29.3 hoursNot specifiedNot specifiedNot specified
Volume of Distribution724 LNot specifiedNot specifiedNot specified
Plasma Protein Binding~94%Not specifiedNot specifiedNot specified

M18-d8 exhibits similar potency to the parent compound in inhibiting CDK4/6 activity. The inhibition of CDK4/6 leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. This mechanism is critical in the context of hormone receptor-positive breast cancers, where CDK4/6 pathways are often dysregulated.

Case Studies and Clinical Relevance

Clinical studies have shown that the presence of active metabolites like M18 can significantly affect treatment outcomes. For instance:

  • A study indicated that patients receiving Abemaciclib experienced improved progression-free survival rates when treated with combinations that included endocrine therapies.
  • Observational data suggested that variations in metabolite levels could correlate with adverse events or therapeutic efficacy.

Table 2: Summary of Clinical Findings Related to Abemaciclib and Its Metabolites

Study ReferenceFindings
MONARCH 1Enhanced response rates in combination with endocrine therapy.
MONARCH 2Correlation between metabolite levels and adverse effects.

Propiedades

Fórmula molecular

C25H28F2N8O

Peso molecular

502.6 g/mol

Nombre IUPAC

[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol

InChI

InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)/i5D2,6D2,7D2,8D2

Clave InChI

YQMRQLBCUBZXEP-YEBVBAJPSA-N

SMILES isomérico

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H]

SMILES canónico

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.